
N-(2-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H22FN5O and its molecular weight is 331.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Monitoring Zn2+ Concentrations in Biological Samples
A study by Park et al. (2015) introduced a "off–on fluorescence type" chemosensor for Zn2+, capable of detecting and quantifying Zn2+ concentrations in living cells and water samples with a remarkable fluorescence enhancement in aqueous solution. This sensor could be a practical system for monitoring Zn2+ in biological and aqueous samples, highlighting its potential application in environmental monitoring and bioimaging (Park et al., 2015).
Synthesis of Pyrimidines for Antiallergic Compounds
Research by Menciu et al. (1999) focused on the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides for novel antiallergic compounds. This study's efforts to improve antiallergic potency led to the selection of a specific acetamide derivative, significantly more potent than established treatments in animal models. This research demonstrates the potential of pyrimidine and acetamide derivatives in developing new therapeutic agents (Menciu et al., 1999).
Anticancer Drug Synthesis
A study by Sharma et al. (2018) synthesized an anticancer drug featuring the acetamide group, showing promise through in silico modeling targeting the VEGFr receptor. The compound's structure was analyzed, and its potential efficacy as an anticancer agent was highlighted, suggesting the significance of such compounds in cancer research (Sharma et al., 2018).
Development of Antipsychotic Agents
Wise et al. (1987) explored the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, revealing a series of novel potential antipsychotic agents. These compounds showed promising results in behavioral animal tests, providing insights into the development of antipsychotic drugs without the side effects associated with dopamine receptor interaction (Wise et al., 1987).
Synthesis of Antimicrobial Agents
Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating the potential of such compounds in combating bacterial and fungal infections. This work underscores the importance of novel pyrimidine derivatives in addressing antimicrobial resistance (Hossan et al., 2012).
Properties
IUPAC Name |
N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O/c1-3-19-17-22-12(2)10-15(23-17)20-8-9-21-16(24)11-13-4-6-14(18)7-5-13/h4-7,10H,3,8-9,11H2,1-2H3,(H,21,24)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSRXOIUEQFEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NCCNC(=O)CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-amino-N-(3-ethylphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2591858.png)
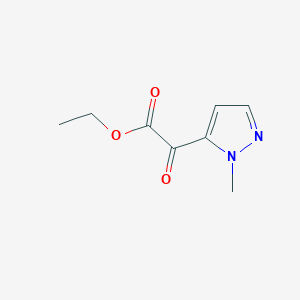
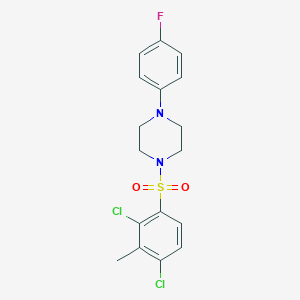
![Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2591863.png)

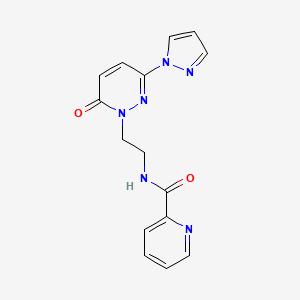
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2591866.png)

![4-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide](/img/structure/B2591870.png)
![(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2591872.png)
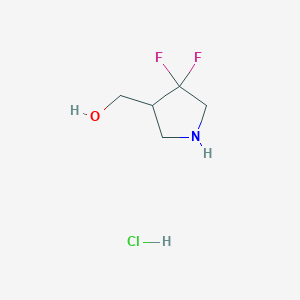
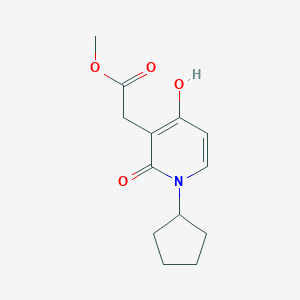
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2591877.png)
![N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2591880.png)
